molecular formula C10H8F2N6O2 B10907301 2,5-difluoro-N'-(1H-tetrazol-1-ylacetyl)benzohydrazide

2,5-difluoro-N'-(1H-tetrazol-1-ylacetyl)benzohydrazide

Cat. No.: B10907301
M. Wt: 282.21 g/mol
InChI Key: KYPXCEFKWQAHSD-UHFFFAOYSA-N
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Description

2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is a complex organic compound that features a benzohydrazide core substituted with difluoro and tetraazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzohydrazide Core: This step involves the reaction of 2,5-difluorobenzoyl chloride with hydrazine hydrate under controlled conditions to form the benzohydrazide intermediate.

    Introduction of the Tetraazolyl Group: The tetraazolyl group is introduced via a cycloaddition reaction between an azide and an alkyne, forming the 1H-1,2,3,4-tetrazole ring.

    Acetylation: The final step involves the acetylation of the benzohydrazide intermediate with the tetraazolyl group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its properties may be useful in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2,5-DIFLUORO-N’~1~-[2-(1H-1,2,3,4-TETRAAZOL-1-YL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The difluoro and tetraazolyl groups may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorobenzohydrazide: Lacks the tetraazolyl group, making it less versatile in certain applications.

    1H-1,2,3,4-Tetrazole Derivatives: These compounds share the tetraazolyl group but may lack the difluoro substitution, affecting their reactivity and applications.

Properties

Molecular Formula

C10H8F2N6O2

Molecular Weight

282.21 g/mol

IUPAC Name

2,5-difluoro-N'-[2-(tetrazol-1-yl)acetyl]benzohydrazide

InChI

InChI=1S/C10H8F2N6O2/c11-6-1-2-8(12)7(3-6)10(20)15-14-9(19)4-18-5-13-16-17-18/h1-3,5H,4H2,(H,14,19)(H,15,20)

InChI Key

KYPXCEFKWQAHSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(=O)NNC(=O)CN2C=NN=N2)F

Origin of Product

United States

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